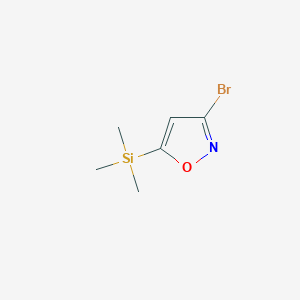
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-6-Fluoro-2,3-dihydro-1H-inden-1-ol, also known as FDHIO, is a synthetic organic compound that has been used in scientific research for a variety of applications. It is a fluorinated derivative of the indene family of compounds, which are characterized by a three-ring structure. FDHIO has been studied for its potential use as a drug for the treatment of various diseases, as well as its ability to act as a catalyst in organic reactions.
Applications De Recherche Scientifique
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol has been studied for its potential use as a drug for the treatment of various diseases. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied for its potential use as a catalyst in organic reactions.
Mécanisme D'action
The exact mechanism of action of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol is not yet known. However, it is believed that its anti-inflammatory, anti-bacterial, and anti-cancer properties are due to its ability to interact with various proteins and enzymes in the body. It is also believed to act as a catalyst in organic reactions by forming stable complexes with substrates and products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been found to have an inhibitory effect on the production of certain enzymes and proteins in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used as a catalyst in organic reactions. Additionally, its anti-inflammatory, anti-bacterial, and anti-cancer properties make it a potential drug for the treatment of various diseases. However, its exact mechanism of action is not yet known, and its biochemical and physiological effects have not yet been fully studied.
Orientations Futures
There are several possible future directions for research on (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential use as a drug for the treatment of various diseases. Additionally, more studies could be conducted on its ability to act as a catalyst in organic reactions. Further research could also be conducted on its potential use as an additive in foods and beverages. Finally, more studies could be conducted on its potential use as a pesticide and herbicide.
Méthodes De Synthèse
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol can be synthesized using a two-step process. The first step involves the reaction of 6-bromo-2,3-dihydro-1H-inden-1-ol with sodium fluoride in an aqueous solution to form this compound. The second step involves the hydrolysis of the resulting product to produce this compound. This process is relatively simple and can be carried out in a laboratory setting.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-inden-1-one", "ethyl magnesium bromide", "fluorine gas", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: React 2,3-dihydro-1H-inden-1-one with ethyl magnesium bromide in anhydrous ether to form (1R)-2,3-dihydro-1H-inden-1-ol", "Step 2: React (1R)-2,3-dihydro-1H-inden-1-ol with fluorine gas in acetic acid to form (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol", "Step 3: Reduce (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol with sodium borohydride in methanol to form (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol", "Step 4: Purify the product by acid-base extraction using hydrochloric acid and sodium hydroxide, followed by recrystallization from water" ] } | |
Numéro CAS |
1270301-76-2 |
Formule moléculaire |
C9H9FO |
Poids moléculaire |
152.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




